molecular formula C23H17ClN4O3S B2916342 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251551-18-4

3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2916342
CAS No.: 1251551-18-4
M. Wt: 464.92
InChI Key: JUQYCRDGVBYTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H17ClN4O3S and its molecular weight is 464.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs. This article reviews its biological activity, focusing on its anticancer potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN4O2SC_{25}H_{23}ClN_4O_2S, with a molecular weight of approximately 469 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an oxadiazole moiety and a chlorophenyl group. This unique configuration is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC25H23ClN4O2S
Molecular Weight469 g/mol
IUPAC NameThis compound
LogP6.497

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The oxadiazole moiety has been shown to inhibit various enzymes critical for cancer progression:

  • Telomerase Inhibition : The compound may inhibit telomerase activity, which is essential for the immortality of cancer cells.
  • Histone Deacetylases (HDAC) : It potentially modulates the activity of HDACs, impacting gene expression related to cell cycle regulation and apoptosis.
  • Thymidylate Synthase : Inhibition of this enzyme disrupts DNA synthesis in rapidly dividing cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing oxadiazole derivatives. For instance:

  • A study reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast carcinoma), with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial and Other Activities

In addition to anticancer effects, compounds with the oxadiazole scaffold have shown:

  • Antimicrobial Properties : Effective against a range of bacterial strains.
  • Anti-inflammatory Effects : Reduction in inflammation markers in vitro.

These findings suggest that the compound may possess a broad spectrum of biological activities beyond just anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological profile, it can be compared to other oxadiazole derivatives:

Compound NameAnticancer Activity (IC50)Mechanism of Action
1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzene27.3 μMHDAC inhibition
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide43.4 μMTelomerase inhibition
3-(4-chlorophenyl)-1-(methyl)thieno[3,2-d]pyrimidine derivativeNot specifiedDNA synthesis disruption

Properties

CAS No.

1251551-18-4

Molecular Formula

C23H17ClN4O3S

Molecular Weight

464.92

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3

InChI Key

JUQYCRDGVBYTGX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.